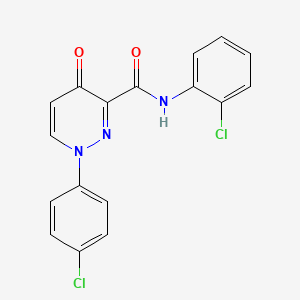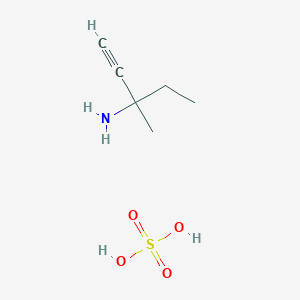
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with diethyl ester groups at the 3 and 5 positions and an isobutyl group at the 1 position. It is a solid crystalline substance with specific physical and chemical properties .
準備方法
The synthesis of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate typically involves organic synthetic routes. One common method includes the alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by the reduction of the azide functional group using triphenylphosphine . The reaction conditions often involve the use of methanol and cesium carbonate as reagents . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimization for large-scale production.
化学反応の分析
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like triphenylphosphine to reduce azide groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
作用機序
The mechanism of action of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 3,5-pyrazoledicarboxylate: This compound has a similar pyrazole ring structure but lacks the isobutyl group at the 1 position.
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: This compound has a methyl group instead of an isobutyl group at the 1 position. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for various applications.
特性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
diethyl 1-(2-methylpropyl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-12(16)10-7-11(13(17)19-6-2)15(14-10)8-9(3)4/h7,9H,5-6,8H2,1-4H3 |
InChIキー |
SKPSOOPRPMVHCY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112259.png)


![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)
![1-(2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B15112288.png)
![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)

![3'-(4-Chlorophenyl)spiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B15112314.png)

![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
